3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID
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Overview
Description
3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID typically involves the coupling of 2,4-dimethoxyphenyl derivatives with isonicotinic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 2,4-dimethoxyphenyl with an isonicotinic acid halide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or ethanol, under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid-supported catalysts can also enhance the efficiency of the reaction and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID involves its interaction with specific molecular targets and pathways. For example, in the context of its potential anti-tuberculosis activity, the compound may inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A simpler derivative of isonicotinic acid without the 2,4-dimethoxyphenyl group.
Nicotinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position instead of the 4-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
3-(2,4-DIMETHOXYPHENYL)ISONICOTINIC ACID is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-9-3-4-10(13(7-9)19-2)12-8-15-6-5-11(12)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZZFBCDOMGODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687820 |
Source
|
Record name | 3-(2,4-Dimethoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-03-7 |
Source
|
Record name | 3-(2,4-Dimethoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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